Levamlodipine Besylate
Overview
Description
Levamlodipine Besylate, also known as S-Amlodipine Besylate, is a powerful dihydropyridine calcium channel blocker . It is used in the treatment of hypertension and angina . It is the pharmacologically active antihypertensive isomer of amlodipine .
Synthesis Analysis
A synthesis method of Levamlodipine Besylate cyclization impurities has been described in a patent . The method involves taking (S) - (-) -3-ethyl-5-methyl-2- (2-aminoethoxymethyl) -4- (2-chlorphenyl) -1, 4-dihydro-6-methyl-3, 5-pyridine dicarboxylic ester benzene sulfonate as a raw material, pressurizing and cyclizing under an acidic environment, and obtaining the AMLDEG-3 through hydrogenation reduction .Molecular Structure Analysis
The molecular formula of Levamlodipine Besylate is C26H31ClN2O8S . The average mass is 567.051 Da and the monoisotopic mass is 566.148987 Da .Chemical Reactions Analysis
A bioequivalence study was carried out to compare the pharmacokinetic parameters between Levamlodipine (test formulation) at a single dose of 5 mg and amlodipine (reference formulation) at a single dose of 10 mg .Physical And Chemical Properties Analysis
Levamlodipine Besylate has a molecular formula of C26H31ClN2O8S and an average mass of 567.051 Da . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Scientific Research Applications
Combination Therapy Applications
Levamlodipine besylate, primarily used for hypertension, shows increased efficacy when combined with other antihypertensive drugs. It is effective in treating hypertension and angina pectoris, and it improves left ventricular diastolic and renal function when used in combination therapies (Chen Qing-hua, 2011).
Clinical Efficacy in Hypertension Treatment
Studies have demonstrated that Levamlodipine besylate, in combination with drugs like Metoprolol tartrate, significantly improves treatment efficacy for hypertension compared to Levamlodipine besylate alone. This combination also reduces the incidence of adverse reactions (Zhao Jin, 2013).
Impact on Left Ventricle Diastolic Function and Ventricular Hypertrophy
Levamlodipine besylate has been shown to positively affect left ventricle diastolic function and reduce ventricular hypertrophy in primary hypertension patients, indicating its potential benefit in cardiovascular health (Luo Xian-hu, 2012).
Efficacy in Combination with Atorvastatin
In hypertensive patients, combining Levamlodipine besylate with Atorvastatin not only has a synergistic antihypertensive effect but also improves dyslipidemia and reduces cardiovascular and cerebrovascular events. This suggests its potential in comprehensive cardiovascular risk management (Wu Hong-fei, 2011).
Comparison with Amlodipine Besylate
Comparative studies between Levamlodipine and Amlodipine in hypertension treatment have found similar effectiveness, but Levamlodipine exhibits fewer adverse reactions and higher security (Meng Zhaok, 2015).
Bioequivalence Study
A bioequivalence study confirmed that both the test and reference Levamlodipine besylate tablets were bioequivalent under fasting conditions, indicating the reliability of generic versions of the drug (Sumei Xu et al., 2017).
Treatment of COPD Accompanied by Hypertension
Levamlodipine besylate has shown significant clinical effects in the treatment of COPD with comorbid hypertension, offering a therapeutic option for this patient population (Xu Weigan, 2013).
Safety And Hazards
Future Directions
Levamlodipine is used to treat high blood pressure (hypertension) in adults and children at least 6 years old . Lowering blood pressure may lower your risk of a stroke or heart attack . Levamlodipine may also be used for purposes not listed in this medication guide .
Relevant Papers There are several relevant papers on Levamlodipine Besylate. One paper discusses the bioequivalence of Levamlodipine Besylate tablets in healthy Chinese subjects . Another paper discusses the effect of low-dose Levamlodipine Besylate in the treatment .
properties
IUPAC Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWCRDSRKPIDG-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levamlodipine Besylate | |
CAS RN |
150566-71-5 | |
Record name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150566-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levamlodipine besylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEVAMLODIPINE BESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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